O-(cyclopropylmethyl)hydroxylamine

描述

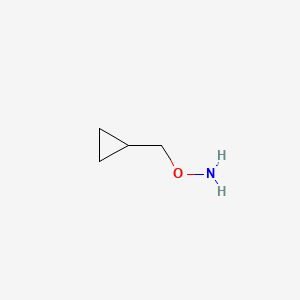

O-(cyclopropylmethyl)hydroxylamine is an organic compound with the molecular formula C4H9NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopropylmethyl group

准备方法

Synthetic Routes and Reaction Conditions

O-(cyclopropylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, tert-butyl N-hydroxycarbamate can be alkylated with cyclopropylmethyl methanesulfonate, followed by acidic N-deprotection to yield this compound . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with cyclopropylmethyl halides .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of bench-stable N-methyl-O-alkoxyformate hydroxylamine hydrochloride reagents, which can be prepared in two high-yielding steps from N-Boc-N-methyl hydroxylamine .

化学反应分析

Types of Reactions

O-(cyclopropylmethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitrones.

Reduction: It can be reduced to primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oximes, nitrones, primary amines, and various substituted hydroxylamines .

科学研究应用

Scientific Research Applications

O-(cyclopropylmethyl)hydroxylamine has several notable applications:

-

Organic Synthesis :

- Serves as a precursor for the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements. This reaction pathway is crucial for developing complex organic molecules.

- It has been demonstrated that this compound can be used in metal-free conditions for the N-arylation of these precursors, leading to a variety of substituted tetrahydroquinolines .

-

Medicinal Chemistry :

- Utilized in the development of pharmaceutical compounds due to its ability to form stable intermediates and derivatives. Hydroxylamines are known for their nucleophilic properties, making them suitable for modifying biomolecules .

- Some derivatives exhibit antitumor activity, potentially inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

- Biological Studies :

- Industrial Applications :

Research on this compound has highlighted its potential in various applications:

- A study demonstrated that hydroxylamines could protect neuronal cells from oxidative stress, indicating possible therapeutic applications for neurodegenerative diseases such as Alzheimer's disease .

- Investigations into the antitumor properties of hydroxylated compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that this compound could play a role in cancer therapy .

作用机制

The mechanism of action of O-(cyclopropylmethyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form stable intermediates through nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of N-heterocycles via [3,3]-sigmatropic rearrangements and the modification of proteins through covalent bonding .

相似化合物的比较

Similar Compounds

O-(cyclopropylmethyl)hydroxylamine hydrochloride: A similar compound with the addition of a hydrochloride group, which enhances its stability and solubility.

N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.

N-hydroxysuccinimide: Commonly used in peptide synthesis and protein modification.

Uniqueness

This compound is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and medicinal chemistry, offering different reactivity and stability compared to other hydroxylamine derivatives .

生物活性

O-(Cyclopropylmethyl)hydroxylamine (OCMHA) is a compound characterized by its hydroxylamine functional group attached to a cyclopropylmethyl moiety. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of OCMHA, synthesizing findings from various studies and providing a detailed overview of its properties, mechanisms, and applications.

OCMHA has a molecular formula that allows it to exist primarily as a hydrochloride salt. Its structure includes a hydroxylamine group, which is known for its nucleophilic properties, enabling it to react with various electrophiles in organic synthesis. The unique cyclopropylmethyl group may influence the compound's reactivity and biological interactions compared to other hydroxylamines.

Biological Activity Overview

Hydroxylamines are known to exhibit a range of biological activities, including:

- Antimicrobial Properties : Hydroxylamines have been studied for their potential to inhibit bacterial growth and serve as antimicrobial agents.

- Antitumor Activity : Some derivatives of hydroxylamines have shown promise in cancer therapy, particularly in their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : There is emerging evidence suggesting that certain hydroxylamines may provide neuroprotective benefits by mitigating oxidative stress in neuronal cells.

The exact mechanisms through which OCMHA exerts its biological effects remain largely unexplored. However, the following pathways are hypothesized based on related compounds:

- Nucleophilic Attack : The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in biomolecules, which may lead to modifications that alter biological activity.

- Reactive Oxygen Species (ROS) Modulation : Hydroxylamines can influence the production of ROS, potentially leading to protective effects against oxidative damage in cells .

- DNA Interaction : Some hydroxylamines are known to interact with DNA, leading to strand breaks or cross-linking that can affect cell proliferation and survival .

Antitumor Activity

A study investigating the antitumor properties of hydroxylated compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to OCMHA were shown to induce apoptosis through ROS generation and DNA damage mechanisms .

Neuroprotective Effects

Research has indicated that hydroxylamines can protect neuronal cells from oxidative stress. In vitro studies have shown that these compounds can reduce cell death in models of neurodegeneration, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of OCMHA, a comparison with similar hydroxylamine derivatives is beneficial. The following table summarizes key characteristics:

| Compound Name | Molecular Weight (g/mol) | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 115.16 | Antimicrobial, Antitumor | Nucleophilic attack, ROS modulation |

| O-(2-Cyclopropylethyl)hydroxylamine | 150.61 | Antitumor | DNA interaction, apoptosis induction |

| Hydroxylated Chloroethylnitrosoureas | Varies | Low therapeutic activity | DNA cross-linking |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing O-(cyclopropylmethyl)hydroxylamine, and how can purity be validated?

- Methodology : The compound is often synthesized via coupling reactions, such as using bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) to couple aryl anthranilic acid intermediates with this compound in tetrahydrofuran (THF) . Key variables include reaction temperature (room temperature to 60°C), stoichiometric ratios, and catalyst selection. Purity validation requires HPLC (≥98% purity) and NMR (to confirm absence of cyclopropylmethyl group degradation byproducts) .

Q. How can researchers mitigate instability issues during storage and handling of this compound derivatives?

- Methodology : Store the compound as a hydrochloride salt at −20°C under inert gas (argon) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. For handling, employ gloveboxes or Schlenk lines under anhydrous conditions. Stability assessments should include periodic FT-IR analysis to monitor N–O bond integrity .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodology : Derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine followed by GC-MS enables trace detection in biological or environmental samples . For structural confirmation, use high-resolution mass spectrometry (HRMS) combined with - and -NMR to resolve cyclopropylmethyl group signals (δ ~0.5–1.5 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic coupling reactions?

- Methodology : The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in aryl anthranilic acids). Computational studies (DFT) can model transition states, focusing on steric effects from the cyclopropylmethyl group. Compare kinetics with analogs like O-(cyclobutylmethyl)hydroxylamine to isolate steric vs. electronic contributions .

Q. How do conflicting data on coupling efficiencies with PyBrOP vs. EDC/NHS arise, and how should researchers resolve them?

- Methodology : PyBrOP may favor anhydrous, non-polar solvents (THF), while EDC/NHS performs better in aqueous buffers. Contradictions often stem from solvent polarity effects on intermediate carbodiimide stability. Systematic optimization should include solvent screens (e.g., DMF vs. THF) and kinetic monitoring via -NMR for fluorine-containing analogs .

Q. What strategies enable the use of this compound in cross-disciplinary applications (e.g., materials science or enzymology)?

- Methodology : In materials science, its hydroxylamine moiety can functionalize graphene oxide surfaces via Schiff-base reactions. For enzymology, investigate its role as a competitive inhibitor of flavin-containing monooxygenases (FMOs) by measuring values via Lineweaver-Burk plots .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology : Yields vary due to cyclopropane ring strain sensitivity to acidic/basic conditions. Re-evaluate reaction pH (maintain pH 7–8) and use protecting groups (e.g., tert-butyloxycarbonyl) for the hydroxylamine moiety. Validate reproducibility via triplicate experiments with error bars in yield plots .

Q. Tables

属性

IUPAC Name |

O-(cyclopropylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNRUSMOYCDMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457845 | |

| Record name | O-(cyclopropylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75647-90-4 | |

| Record name | O-(cyclopropylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(cyclopropylmethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。